3-Fluoro-4-(trifluoromethoxy)aniline
Overview
Description
3-Fluoro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO and a molecular weight of 195.11 g/mol . It is a halogenated aniline derivative, characterized by the presence of both fluorine and trifluoromethoxy groups attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
It is known that compounds with a trifluoromethyl group have shown improved drug potency towards certain enzymes .
Mode of Action
It is known that the compound is a valuable halogenated aniline used in a vast array of organic reactions .
Biochemical Pathways
It is known that the compound has been applied as a building block to prepare biologically relevant compounds .
Result of Action
It is known that the compound is used in various organic reactions, suggesting it may have diverse effects depending on the specific reaction and context .
Action Environment
It is known that the compound is stable under ambient temperature .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of biologically relevant compounds . It interacts with various enzymes, proteins, and other biomolecules, serving as a building block for more complex molecules. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to the modulation of their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that can influence its biological activity . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular responses noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism. The enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its biological activity. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline typically involves the reduction of 4-(trifluoromethoxy)nitrobenzene . This reduction can be achieved using various reducing agents under controlled conditions. Industrial production methods may involve large-scale reduction processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trifluoromethoxy) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: It is a valuable building block in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various reducing agents for reduction processes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)aniline has several applications in scientific research:
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethoxy)aniline can be compared with other fluorinated aniline derivatives, such as:
3-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethyl)aniline: Another fluorinated aniline with a trifluoromethyl group instead of trifluoromethoxy.
2-(Trifluoromethyl)aniline: Differently substituted aniline with the trifluoromethyl group at the ortho position.
The presence of both fluorine and trifluoromethoxy groups in this compound makes it unique, as these groups can significantly alter the compound’s reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPAIUBKAIJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598816 | |
Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-69-9 | |
Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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